4-(4-Guanidinobenzoyloxy)fenilacetato

Descripción general

Descripción

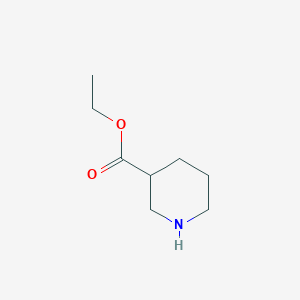

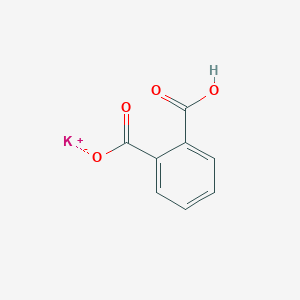

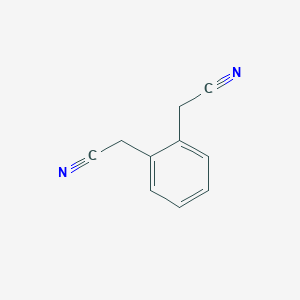

4-(4-Guanidinobenzoyloxy)phenylacetate, also known as 4-(4-Guanidinobenzoyloxy)phenylacetate, is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-Guanidinobenzoyloxy)phenylacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Guanidinobenzoyloxy)phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Guanidinobenzoyloxy)phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación y tratamiento del cáncer

El compuesto 4-(4-Guanidinobenzoyloxy)fenilacetato ha sido estudiado por sus efectos sobre la carcinogénesis. Por ejemplo, se encontró que inhibía el crecimiento de tumores de piel de ratón inducidos por 3-metilcolantreno como un inhibidor de la proteasa . Esto sugiere aplicaciones potenciales en la investigación y el tratamiento del cáncer, particularmente en el desarrollo de nuevas estrategias terapéuticas dirigidas a la actividad de la proteasa.

Manejo de enfermedades pancreáticas

Este compuesto es un metabolito activo del mesilato de camostat, un inhibidor de la serina proteasa aprobado en Japón para aliviar los síntomas asociados con la pancreatitis crónica . Su papel en el manejo de enfermedades pancreáticas destaca su importancia terapéutica.

Tratamiento de COVID-19

La investigación ha identificado al This compound como un inhibidor candidato de la entrada del SARS-CoV-2 en células humanas . Esto posiciona al compuesto como un agente potencial en el tratamiento de COVID-19, contribuyendo al esfuerzo global contra la pandemia.

Inhibición enzimática

La capacidad del compuesto para inhibir las serina proteasas subraya su aplicación más amplia en estudios de inhibición enzimática . Esto es crucial para comprender los mecanismos enzimáticos y desarrollar inhibidores que puedan utilizarse terapéuticamente.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Guanidinobenzoyloxy)phenylacetate, also known as 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid, is the Type II Transmembrane Serine Protease (TMPRSS2) . TMPRSS2 plays a crucial role in facilitating the entry of certain viruses, such as SARS-CoV-2, into host cells .

Mode of Action

The compound interacts with its target, TMPRSS2, by inhibiting its protease activity . This interaction prevents TMPRSS2 from cleaving the S1/S2 interface of the viral spike protein, a necessary step for the virus to enter the host cell . The compound’s guanidino moiety forms a salt bridge with D435 in the primary recognition pocket A of TMPRSS2, stabilizing substrate binding .

Biochemical Pathways

The compound is part of a biochemical pathway involving the hydrolysis of camostat mesylate by carboxylesterase (CES) to form 4-(4-Guanidinobenzoyloxy)phenylacetate . This active metabolite is further hydrolyzed by arylesterase to 4-guanidinobenzoic acid .

Result of Action

The inhibition of TMPRSS2 by 4-(4-Guanidinobenzoyloxy)phenylacetate prevents the entry of SARS-CoV-2 into host cells . This action could potentially be used to treat COVID-19 .

Action Environment

The action of 4-(4-Guanidinobenzoyloxy)phenylacetate can be influenced by environmental factors such as the timing of administration relative to meals . For example, the exposure of the compound is significantly lower when administered after a meal or 30 minutes before a meal compared to the fasted state .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(4-Guanidinobenzoyloxy)phenylacetate are primarily related to its interactions with the type II transmembrane serine protease TMPRSS2 . This compound is shown to stabilize through salt bridge formation between the shared guanidino pharmacophore and D435 in pocket A .

Cellular Effects

It is known that this compound plays a role in the entry of coronaviruses, such as SARS-CoV-2, into host cells by cleaving the S1/S2 interface of the viral spike protein .

Molecular Mechanism

The molecular mechanism of 4-(4-Guanidinobenzoyloxy)phenylacetate involves its interactions with the TMPRSS2 enzyme. It is suggested that residues K342 and W461 are potential contacts involved in TMPRSS2 selective binding and activity .

Metabolic Pathways

Propiedades

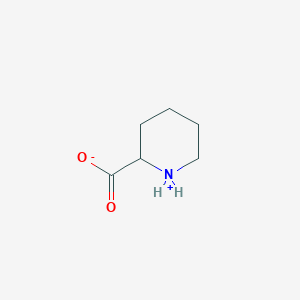

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGXPFBKPYFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(4-Guanidinobenzoyloxy)phenylacetate exert its primary effect?

A1: 4-(4-Guanidinobenzoyloxy)phenylacetate, often investigated as its methanesulfonate salt (e.g., FOY-305), acts primarily as a protease inhibitor. [, , ] While it exhibits a broad spectrum of inhibition, it shows notable activity against trypsin, a key digestive enzyme. [, ] This trypsin-inhibiting capacity is central to many of its observed effects, including its potential influence on pancreatic function and tumor growth.

Q2: The research mentions an influence on cholecystokinin-pancreozymin (CCK). Can you elaborate on this relationship?

A2: Studies using isolated rat duodenum models demonstrated that introducing various trypsin inhibitors, including 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives, into the duodenum led to increased levels of biologically active CCK in the surrounding blood vessels. [] This finding suggests a potential link between trypsin inhibition and CCK release, although the exact mechanism remains unclear.

Q3: Could you explain how 4-(4-Guanidinobenzoyloxy)phenylacetate might impact tumor growth?

A3: Research using mouse models has explored the potential antitumor effects of 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate. [, , , ] In studies involving 3-methylcholanthrene-induced carcinomas, both oral and intraperitoneal administration of the compound showed significant inhibition of tumor growth and increased survival times in mice. [, , ] While the precise mechanisms are still under investigation, the inhibition of kinin-forming proteases like trypsin, plasmin, and kallikrein is thought to play a role. []

Q4: Are there any insights into the absorption and distribution of 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate in the body?

A4: Studies using a rat intestinal loop model showed that 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate is absorbed most effectively from the rectum, with lower absorption rates observed in various sections of the small intestine. [, ] This difference in absorption is attributed to rapid degradation of the compound by esterase enzymes present in the small intestine. []

Q5: Beyond its potential in cancer research, are there other areas where 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives have shown promise?

A6: Yes, research suggests that 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate could be beneficial in treating acute pancreatitis. [] Clinical trials comparing its efficacy to aprotinin (Trasylol) demonstrated promising results, with the compound showing effectiveness and safety profiles comparable to the established treatment. []

Q6: What about the potential for 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives to inhibit phospholipase A2?

A7: Studies investigating the inhibitory effects of various protease inhibitors, including 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives, on phospholipase A2 found that a derivative, gabexate mesilate (FOY), exhibited a 50% reduction in enzyme activity at a concentration of 5 x 10-4 mol/L. [] Similarly, camostat (another derivative) achieved the same level of inhibition at a concentration of 10-3 mol/L. [] This finding suggests potential applications for these compounds in conditions where modulating phospholipase A2 activity is desirable.

Q7: Has any research explored using 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives to enhance the delivery of other therapeutic agents?

A8: Yes, recent research explored using a modified trimethyl chitosan nanoparticle conjugated with a 4-(4-Guanidinobenzoyloxy)phenylacetate derivative (FOY-251) and a goblet cell-targeting peptide (CSK) for oral insulin delivery. [] The study demonstrated the potential of this approach to improve insulin stability against trypsin degradation, indicating a promising strategy for enhancing oral bioavailability of peptide drugs. []

Q8: What are the next steps in research on 4-(4-Guanidinobenzoyloxy)phenylacetate and its derivatives?

A8: Future research should focus on:

- Structure-activity relationship studies: Investigating how structural modifications to 4-(4-Guanidinobenzoyloxy)phenylacetate influence its activity, potency, and selectivity could lead to more effective and targeted therapies. []

- Improving bioavailability and stability: Overcoming limitations like rapid degradation in the digestive tract is key for realizing the full therapeutic potential of these compounds. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)